molecular formula C15H17NO4S B5800884 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide

2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide

Cat. No. B5800884
M. Wt: 307.4 g/mol
InChI Key: YGJAZKIUNSOLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. It has also been reported to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Furthermore, it has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various activities that make it a promising lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the research on 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, the elucidation of its exact mechanism of action could lead to the development of more effective drugs targeting various diseases.

Synthesis Methods

The synthesis of 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide can be achieved through various methods. One of the most common methods involves the reaction of 3-methoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.

Scientific Research Applications

2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In particular, it has shown promising results in the treatment of breast cancer and prostate cancer. Furthermore, it has been found to have potential as a lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-7-8-14(20-3)15(9-11)21(17,18)16-12-5-4-6-13(10-12)19-2/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJAZKIUNSOLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide

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